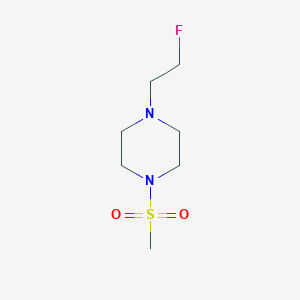

1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine” were not found, piperidine derivatives, which this compound is a part of, have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

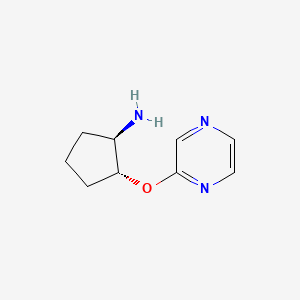

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a 2-fluoroethyl group and a methylsulfonyl group.

Aplicaciones Científicas De Investigación

Automated Pre-column Derivatization and HPLC with Fluorescence Detection

A method involving automated pre-column chemical derivatization followed by HPLC for the determination of a non-peptide oxytocin receptor antagonist, showcasing the compound's relevance in analytical chemistry for precise measurement in biological matrices (Kline, Kusma, & Matuszewski, 1999).

Antibacterial Agents Synthesis

Research on pyrido(2,3-d)pyrimidine derivatives, including the synthesis of compounds involving piperazines, highlights the application in developing new antibacterial agents with improved activity against various bacterial strains, demonstrating the potential of piperazine derivatives in antimicrobial therapy (Matsumoto & Minami, 1975).

Antidepressant Metabolism Study

A study on the oxidative metabolism of a novel antidepressant using human liver microsomes and recombinant enzymes to identify the cytochrome P450 enzymes involved, providing insight into the drug's metabolic pathways and the role of piperazine derivatives in pharmacokinetics (Hvenegaard et al., 2012).

Synthesis of Flunarizine and Its Isomers

Research on the regioselective metal-catalyzed amination for the synthesis of flunarizine, a calcium channel blocker, showcases the application in the synthesis of pharmaceuticals and the exploration of isomers for potential therapeutic use (Shakhmaev, Sunagatullina, & Zorin, 2016).

Adenosine A2B Receptor Antagonists Development

The design and synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, highlighting the role of piperazine derivatives in the development of selective receptor antagonists with potential therapeutic applications (Borrmann et al., 2009).

Crystal Structure Analysis

The determination of the crystal and molecular structure of a piperazine derivative, providing valuable information on the compound's conformation and potential interactions, which is essential for drug design and development (Oezbey et al., 1998).

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Fluoroethyl)-4-(methylsulfonyl)piperazine” and similar compounds may have potential applications in the development of new drugs.

Propiedades

IUPAC Name |

1-(2-fluoroethyl)-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFOBWZWDGVNCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767162.png)

![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)

![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)

![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)